molecular formula C15H17NO2S B4618813 N-(4-ethoxyphenyl)-5-ethylthiophene-3-carboxamide

N-(4-ethoxyphenyl)-5-ethylthiophene-3-carboxamide

Cat. No.: B4618813
M. Wt: 275.4 g/mol
InChI Key: WBTKMKYSZIMBQZ-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-5-ethylthiophene-3-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-5-ethylthiophene-3-carboxamide typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a variety of methods, including the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.

    Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.

    Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group can be attached through a nucleophilic substitution reaction, where an ethoxyphenyl halide reacts with a thiophene derivative.

    Formation of the Carboxamide: The final step involves the formation of the carboxamide group through the reaction of the carboxylic acid derivative of the thiophene with an amine.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-5-ethylthiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form thiol derivatives using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogenating agents, Friedel-Crafts acylation reagents

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiol derivatives

    Substitution: Halogenated thiophenes, acylated thiophenes

Scientific Research Applications

N-(4-ethoxyphenyl)-5-ethylthiophene-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be utilized in the development of organic semiconductors and conductive polymers.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound can be used in biological assays to study its effects on various biological pathways.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-5-ethylthiophene-3-carboxamide involves its interaction with specific molecular targets. The ethoxyphenyl group and the thiophene ring may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Phenacetin (N-(4-ethoxyphenyl)acetamide): A pain-relieving and fever-reducing drug.

    Etonitazepyne: A benzimidazole opioid with similar structural features.

Uniqueness

N-(4-ethoxyphenyl)-5-ethylthiophene-3-carboxamide is unique due to the presence of both the ethoxyphenyl and ethylthiophene groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-5-ethylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2S/c1-3-14-9-11(10-19-14)15(17)16-12-5-7-13(8-6-12)18-4-2/h5-10H,3-4H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBTKMKYSZIMBQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CS1)C(=O)NC2=CC=C(C=C2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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